molecular formula C22H18ClN3O3 B11574153 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-(4-methoxyphenyl)pyridine

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-(4-methoxyphenyl)pyridine

Cat. No.: B11574153
M. Wt: 407.8 g/mol
InChI Key: GQEWOOGJGSRTAD-UHFFFAOYSA-N
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Description

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-(4-methoxyphenyl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with an oxadiazole moiety, a chlorophenyl group, an ethoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-(4-methoxyphenyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the oxadiazole ring through the reaction of a hydrazide with an appropriate nitrile under acidic or basic conditions. The pyridine ring is then constructed via a cyclization reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-(4-methoxyphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-(4-methoxyphenyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenyl-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and chlorophenyl group but differ in other substituents.

    Ethoxyphenylpyridines: Compounds with similar pyridine and ethoxyphenyl groups but lacking the oxadiazole moiety.

Uniqueness

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-(4-methoxyphenyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18ClN3O3

Molecular Weight

407.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-3-[2-ethoxy-6-(4-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C22H18ClN3O3/c1-3-28-21-17(12-13-19(24-21)14-8-10-15(27-2)11-9-14)20-25-22(29-26-20)16-6-4-5-7-18(16)23/h4-13H,3H2,1-2H3

InChI Key

GQEWOOGJGSRTAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C3=NOC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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